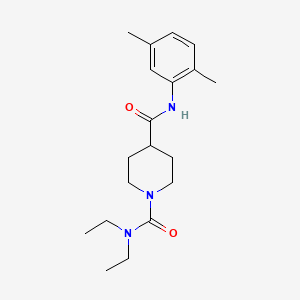
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMMDA-2, is a chemical compound that has been the subject of scientific research for many years. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and potential therapeutic applications.
作用机制
The exact mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia.
实验室实验的优点和局限性
One of the main advantages of 5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole for lab experiments is its diverse biological activities, which make it a useful tool for investigating various cellular processes. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are many potential future directions for research on 5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new biological activities and therapeutic applications. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential use as a therapeutic agent. Finally, the development of new formulations or delivery methods for this compound could help to overcome its limitations and expand its potential applications.
合成方法
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the condensation of 2,4-dimethoxybenzohydrazide with 3-methoxybenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is purified by recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-12-6-4-5-11(9-12)16-18-17(23-19-16)14-8-7-13(21-2)10-15(14)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXBDSDUUKVRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)
![2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperidinyl}pyridine](/img/structure/B5326868.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)